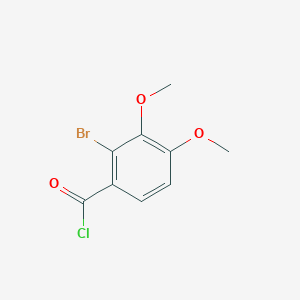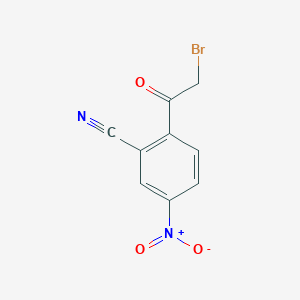
2-(2-Bromoacetyl)-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoacetyl)-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromoacetyl group and a nitro group attached to a benzene ring, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetyl)-5-nitrobenzonitrile typically involves the bromination of 2-acetyl-5-nitrobenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the acetyl position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(2-Bromoacetyl)-5-nitrobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding amides, thioesters, or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of amides, thioesters, or esters.
Reduction: Formation of 2-(2-Aminoacetyl)-5-nitrobenzonitrile.
Oxidation: Formation of 2-(2-Bromoacetyl)-5-nitrobenzoic acid.
科学的研究の応用
2-(2-Bromoacetyl)-5-nitrobenzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(2-Bromoacetyl)-5-nitrobenzonitrile involves its interaction with nucleophilic sites in biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-Bromoacetylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Bromoacetyl)-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-(2-Bromoacetyl)-5-chlorobenzonitrile: Contains a chlorine atom instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
2-(2-Bromoacetyl)-5-nitrobenzonitrile is unique due to the presence of both a bromoacetyl group and a nitro group, which confer distinct reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound for scientific investigations.
特性
分子式 |
C9H5BrN2O3 |
|---|---|
分子量 |
269.05 g/mol |
IUPAC名 |
2-(2-bromoacetyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-9(13)8-2-1-7(12(14)15)3-6(8)5-11/h1-3H,4H2 |
InChIキー |
FNGLDGWNYMVMSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanoic acid](/img/structure/B12952765.png)
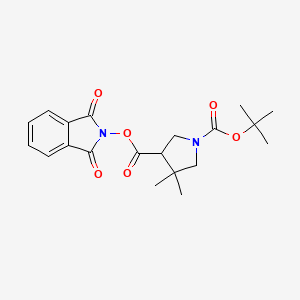

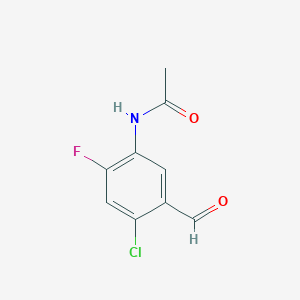
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
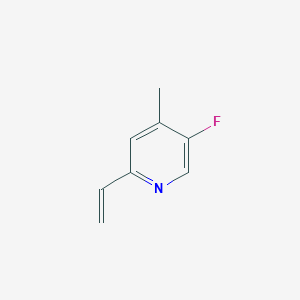
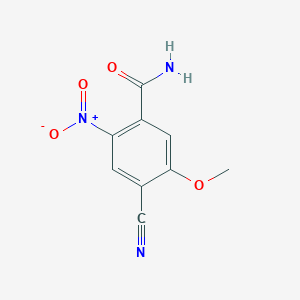
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
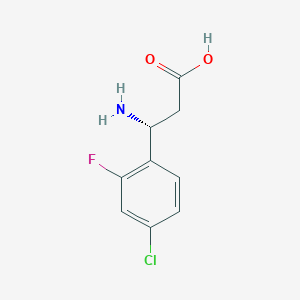

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
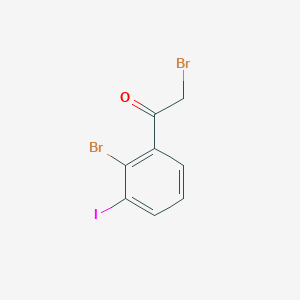
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
